1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one
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Overview
Description
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is a compound with a unique structure that includes a thieno[3,4-b][1,4]dioxin ring system. This compound is known for its stability and specific properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one typically involves the reaction of ethyl bromide with 2,3-dihydrothieno[3,4-b][1,4]dioxin under basic conditions . This method is commonly used in laboratory settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one involves its interaction with molecular targets through its thieno[3,4-b][1,4]dioxin ring system. This interaction can affect various pathways, depending on the specific application. For example, in conductive polymers, the compound’s structure allows for efficient electron transport .
Comparison with Similar Compounds
Similar compounds include:
2,3-dihydrothieno[3,4-b][1,4]dioxin: Shares the thieno[3,4-b][1,4]dioxin ring system but lacks the ethanone group.
Poly[2,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thieno[3,2-b]thiophene]: A polymer with similar structural motifs used in electrochromic applications.
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is unique due to its specific functional groups, which provide distinct reactivity and stability compared to its analogs .
Properties
IUPAC Name |
1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)8-7-6(4-12-8)10-2-3-11-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBYMEYRTBZPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CS1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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